
Metoxuron
Overview
Description
Metoxuron is a member of the class of 3- (3,4-substituted-phenyl)-1,1-dimethylureas . It is a plant growth regulator and a pre- and post-emergence herbicide used for the control of grasses and broad-leaved weeds in crops such as carrots, wheat, barley, and rye .
Molecular Structure Analysis
The molecular formula of this compound is C10H13ClN2O2 . The molecular weight is 228.68 . The IUPAC Standard InChI is InChI=1S/C10H13ClN2O2/c1-13(2)10(14)12-7-4-5-9(15-3)8(11)6-7/h4-6H,1-3H3, (H,12,14) .
Chemical Reactions Analysis
This compound is a phenylurea herbicide and its main metabolite, 3-chloro-4-methoxyaniline, can be determined rapidly in aqueous samples via extraction, derivatization with heptafluorobutyric anhydride (HFBA), washing with an aqueous buffer of pH 8, and analysis by capillary GC with electron capture detection .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 228.68 . The melting point is 399.49 K .
Scientific Research Applications
Electrochemical Sensor Development
Metoxuron, a phenylurea herbicide, has been studied for its detection using a molecularly imprinting polymer-based sensor. This study focused on the electrochemical determination of this compound, utilizing p-phenylenediamine as a monomer for imprinting. The research optimized polymerization conditions and developed highly selective electrodes for this compound, demonstrating potential applications in agricultural product testing (Şensoy, Muti, & Karagözler, 2020).
Environmental Phototransformation
The phototransformation of this compound in aqueous solutions under UV irradiation has been investigated. This process results in the formation of several photoproducts, including 3-(3-hydroxy-4-methoxyphenyl)-1,1-dimethylurea (MX3). The study explored the impact of irradiation on the environmental behavior and toxicity of this compound, providing insights into its environmental fate (Boulkamh, Harakat, Sehili, & Boule, 2001).
Agricultural Impact
Research on the effect of various herbicides, including this compound, on the yield attributes of lentil crops, was conducted. This compound was found to significantly increase the yield and yield attributes of lentil, suggesting its effectiveness in agricultural contexts (Mukund, Misra, & Singh, 2001).
Photocatalytic Degradation Studies
The photocatalytic degradation of this compound in aqueous TiO2 suspensions was studied, with a focus on analytical and kinetic aspects. This research identified intermediate photoproducts and investigated the degradation process, contributing to understanding the environmental impact and treatment methods for this compound contamination (Khodja, Lavédrine, Richard, & Sehili, 2002).
Mechanism of Action
Target of Action
Metoxuron is a herbicide that primarily targets the photosystem II in plants . This system plays a crucial role in the light-dependent reactions of photosynthesis, where it is responsible for the photolysis of water and the transfer of electrons in the photosynthetic electron transport chain.
Mode of Action
This compound acts as a photosynthetic electron transport inhibitor at photosystem II . By inhibiting electron transport, this compound disrupts the plant’s ability to convert light energy into chemical energy during photosynthesis. This disruption leads to a cessation of essential metabolic processes, ultimately causing the death of the plant.
Biochemical Pathways
The primary biochemical pathway affected by this compound is photosynthesis . By inhibiting photosystem II, this compound disrupts the photosynthetic electron transport chain. This disruption prevents the conversion of light energy into chemical energy, which is crucial for the synthesis of ATP and NADPH. These molecules are essential for various metabolic processes in the plant, including the synthesis of carbohydrates, proteins, and lipids.
Result of Action
The result of this compound’s action is the death of the plant . By inhibiting photosystem II, this compound disrupts the plant’s ability to carry out photosynthesis, an essential process for the plant’s survival. This disruption leads to a cessation of vital metabolic processes, resulting in the plant’s death.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Metoxuron functions as a photosystem-II inhibitor, disrupting the photosynthetic electron transport chain in plants . This inhibition occurs at the photosystem II complex, where this compound binds to the D1 protein, preventing the transfer of electrons from plastoquinone to the plastoquinone pool . This disruption leads to the cessation of ATP and NADPH production, ultimately causing plant death. This compound interacts with various biomolecules, including the D1 protein and other components of the photosynthetic apparatus .
Cellular Effects
This compound has significant effects on plant cells, particularly in the chloroplasts where photosynthesis occurs . By inhibiting photosystem II, this compound disrupts the normal function of the chloroplasts, leading to reduced photosynthetic efficiency and energy production . This inhibition affects cell signaling pathways related to energy metabolism and stress responses. Additionally, this compound can influence gene expression by altering the expression of genes involved in photosynthesis and stress responses .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the D1 protein in the photosystem II complex . This binding prevents the normal flow of electrons through the photosynthetic electron transport chain, leading to the accumulation of reactive oxygen species (ROS) and oxidative stress . The inhibition of electron transport also results in the disruption of ATP and NADPH synthesis, which are essential for various cellular processes . This compound’s action at the molecular level includes enzyme inhibition and changes in gene expression related to photosynthesis and stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time depending on its stability and degradation . This compound is known to undergo photolysis, which can increase its toxicity . Over time, the degradation products of this compound may also contribute to its overall impact on cellular function. Long-term exposure to this compound in in vitro and in vivo studies has shown persistent inhibition of photosynthesis and accumulation of oxidative stress markers .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages . At low doses, this compound may not exhibit significant toxic effects, but at higher doses, it can cause adverse effects such as oxidative stress and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxicity and adverse outcomes . High doses of this compound can result in significant toxic effects, including damage to vital organs and systems .
Metabolic Pathways
This compound is metabolized through various pathways involving enzymes such as cytochrome P450 . The metabolic pathways of this compound include hydroxylation, demethylation, and conjugation reactions . These metabolic processes can lead to the formation of both active and inactive metabolites, which may influence the overall toxicity and efficacy of this compound . The interaction of this compound with metabolic enzymes can also affect metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The distribution of this compound within plant tissues is influenced by its chemical properties and interactions with cellular components . This compound’s localization and accumulation in specific tissues can affect its overall activity and function .
Subcellular Localization
This compound is primarily localized in the chloroplasts, where it exerts its inhibitory effects on photosystem II . The subcellular localization of this compound is directed by its chemical structure and interactions with chloroplast-targeting signals . Post-translational modifications may also play a role in directing this compound to specific compartments within the chloroplasts . The localization of this compound within the chloroplasts is crucial for its activity as a photosystem-II inhibitor .
Properties
IUPAC Name |
3-(3-chloro-4-methoxyphenyl)-1,1-dimethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-13(2)10(14)12-7-4-5-9(15-3)8(11)6-7/h4-6H,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRNRYQBBJQVCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC(=C(C=C1)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042158 | |
| Record name | Metoxuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19937-59-8 | |
| Record name | Metoxuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19937-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metoxuron [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019937598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metoxuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Metoxuron | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.470 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METOXURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y58EM37E76 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






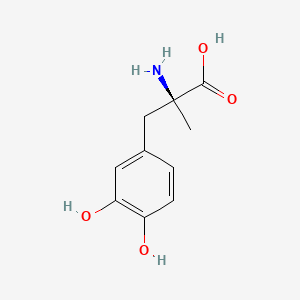
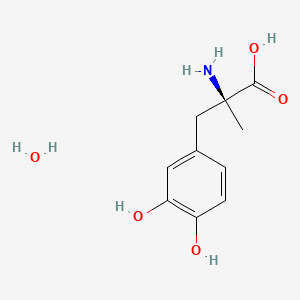


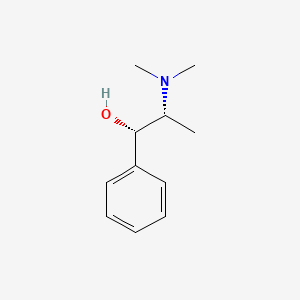
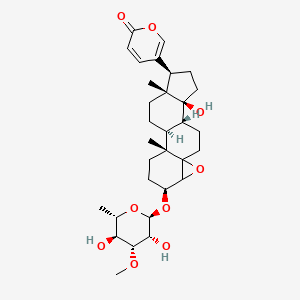
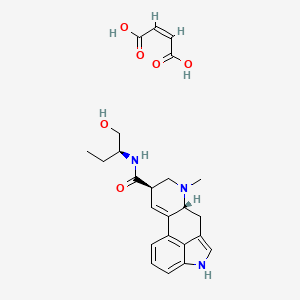
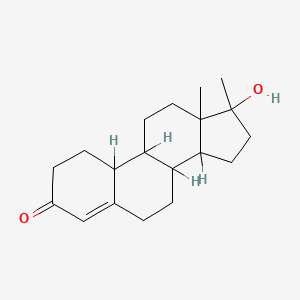

![methyl (1R,3aS,5aS,5bR,7aR,9S,11aR,11bR,13aR,13bS)-9-acetyloxy-5a-(benzoyloxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B1676465.png)
